molecular formula C19H23FN4O3S B12249203 3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12249203
M. Wt: 406.5 g/mol
InChI Key: NRTPEXXOFJJCQB-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a fluorophenyl group, a pyrrolidine sulfonyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The fluorophenyl group is introduced through a substitution reaction, while the pyrrolidine sulfonyl group is added via a sulfonylation reaction. The final step involves the methoxylation of the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the pyridazine ring, leading to the formation of dihydropyridazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyrrolidine sulfonyl group can modulate the compound’s solubility and stability. The pyridazine ring can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity, while the pyridazine ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C19H23FN4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-[(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)methoxy]pyridazine

InChI

InChI=1S/C19H23FN4O3S/c20-17-5-3-4-16(12-17)18-6-7-19(22-21-18)27-14-15-8-11-24(13-15)28(25,26)23-9-1-2-10-23/h3-7,12,15H,1-2,8-11,13-14H2

InChI Key

NRTPEXXOFJJCQB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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